molecular formula C11H15BrF2O3 B14895884 3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one

3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one

Cat. No.: B14895884
M. Wt: 313.14 g/mol
InChI Key: QCPNWXXVKHYUDN-UHFFFAOYSA-N
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Description

3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one is a chemical compound with the molecular formula C11H15BrF2O3 and a molecular weight of 313.14 g/mol . This compound features a unique spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane moiety. It is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with bromine and difluoromethyl ketone under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis methods, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target molecules . This modulation can lead to changes in biochemical pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one is unique due to its combination of bromine and difluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C11H15BrF2O3

Molecular Weight

313.14 g/mol

IUPAC Name

3-bromo-1-(1,4-dioxaspiro[4.5]decan-8-yl)-2,2-difluoropropan-1-one

InChI

InChI=1S/C11H15BrF2O3/c12-7-11(13,14)9(15)8-1-3-10(4-2-8)16-5-6-17-10/h8H,1-7H2

InChI Key

QCPNWXXVKHYUDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(=O)C(CBr)(F)F)OCCO2

Origin of Product

United States

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